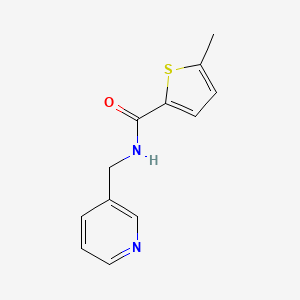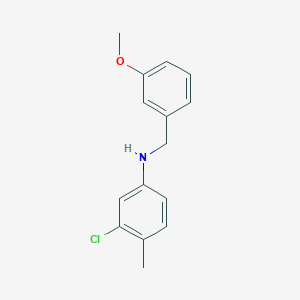![molecular formula C17H24N2O3S B5731992 ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antiviral properties by inhibiting the synthesis of bacterial and viral proteins. Furthermore, it has been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. The compound has also been shown to reduce pain perception by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, leading to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate in lab experiments include its potential therapeutic effects, broad-spectrum activity against cancer cells, bacteria, and viruses, and its ability to modulate various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity, limited information on its pharmacokinetics and pharmacodynamics, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
Synthesemethoden
The synthesis of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate involves the reaction between 4-methylthiophenol and 3-(piperazin-1-yl)propanoic acid, followed by the esterification with ethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The purity of the compound is achieved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been studied extensively for its potential therapeutic effects. It has been found to exhibit significant activity against cancer cells, bacteria, and viruses. The compound has also been shown to possess anti-inflammatory, analgesic, and antipsychotic properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVUXYVZSTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)


![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)

